4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-4-3-5-17(12-16)14-27-15-25-21-20(23(27)30)13-26-28(21)11-10-24-22(29)18-6-8-19(31-2)9-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARWUHQZLQHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
Key Observations :
- Core Heterocycles: The target compound’s pyrazolo-pyrimidinone core differs from pyrrolo-pyridines (e.g., 8k) and pyrimido-pyrimidinones (e.g., 3b), which may alter binding affinity and solubility .
- Substituent Effects : The 3-methylbenzyl group in the target compound likely enhances lipophilicity compared to the fluorinated chromene in Example 53 . The 4-methoxybenzamide side chain may improve membrane permeability relative to the polar glutamic acid in LY231514 .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key fragments (Fig. 1):
- Pyrazolo[3,4-d]pyrimidin-4(5H)-one core (Fragment A)
- 3-Methylbenzyl substituent (Fragment B)
- 4-Methoxybenzamide-ethyl linker (Fragment C)
Critical disconnections involve:
- C5–N bond : For introducing the 3-methylbenzyl group via nucleophilic substitution or reductive alkylation.
- N1–C bond : To attach the ethylamine linker through SN2 or Mitsunobu reactions.
- Amide bond : Formed via coupling of the ethylamine intermediate with 4-methoxybenzoic acid.
Synthesis of the Pyrazolo[3,4-d]Pyrimidin-4(5H)-One Core
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions. Key modifications include:
- Solvent System : Ethanol/conc. HCl (1:1 v/v) at reflux for 6 hours achieves 78% yield.
- Alternative Cyclizing Agents : Phosphorus oxychloride (POCl3) in DMF at 80°C for 3 hours enhances regioselectivity for the 4-oxo tautomer.
Mechanistic Insight :
The reaction proceeds through imine formation between the 5-amino group and ketone, followed by intramolecular cyclization and dehydration (Fig. 2).
Functionalization at C5 with 3-Methylbenzyl Group
Alkylation Using 3-Methylbenzyl Bromide
- Conditions : K2CO3 in DMF at 60°C for 12 hours.
- Yield : 65–70% after recrystallization from ethanol/water.
- Regioselectivity : The N5 position is preferentially alkylated due to higher nucleophilicity compared to N1.
Reductive Amination Approach
For improved selectivity, 3-methylbenzaldehyde is reacted with the pyrazolo[3,4-d]pyrimidinone under:
Installation of the Ethylamine Linker at N1
Mitsunobu Reaction with 2-Bromoethanol
Benzamide Coupling via Carboxylic Acid Activation
Thionyl Chloride-Mediated Acyl Chloride Formation
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H2), 7.89 (d, J = 8.8 Hz, 2H, benzamide ArH), 6.99 (d, J = 8.8 Hz, 2H, OCH3 ArH), 5.12 (s, 2H, CH2Ph), 4.05 (t, J = 6.4 Hz, 2H, NCH2), 3.83 (s, 3H, OCH3), 2.71 (t, J = 6.4 Hz, 2H, CH2NH), 2.34 (s, 3H, CH3).
13C NMR (100 MHz, DMSO-d6): δ 167.8 (CONH), 162.1 (C=O pyrimidinone), 159.7 (C-OCH3), 152.3–110.2 (aromatic carbons), 55.6 (OCH3), 46.1 (NCH2), 38.9 (CH2NH), 21.3 (CH3).
Scale-Up Considerations and Process Optimization
Green Chemistry Modifications
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. Critical steps include:
- Cyclization : Formation of the pyrazolo-pyrimidine core using reagents like triethylamine in ethanol under reflux .
- Substitution : Introduction of the 3-methylbenzyl group via nucleophilic substitution, optimized at 80–100°C in dimethylformamide (DMF) .
- Coupling : Amidation with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMF), temperature control, and catalyst selection. For example, triethylamine improves reaction efficiency by scavenging HCl .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with methoxy (~3.8 ppm) and pyrimidine carbonyl (~170 ppm) peaks as key markers .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion at ~495 m/z) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for structure-activity studies .
- Validation : Cross-referencing with synthetic intermediates and comparison to PubChem data ensures accuracy .
Q. How is the compound’s solubility and stability assessed in preclinical studies?
- Methodological Answer :
- Solubility : Tested in PBS, DMSO, and ethanol via shake-flask method, with HPLC quantification. Low aqueous solubility (<10 µM) often necessitates formulation with cyclodextrins .
- Stability : Assessed under varying pH (2–9) and temperatures (4–37°C) using accelerated stability testing. Degradation products are monitored via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
- Methodological Answer :
- Core Modifications : Substituting the 3-methylbenzyl group with electron-withdrawing groups (e.g., -CF3) enhances kinase inhibition (e.g., IC50 reduction from 120 nM to 45 nM) .
- Side Chain Variations : Replacing the ethyl linker with a polyethylene glycol (PEG) spacer improves bioavailability (AUC increased by 2.5-fold in murine models) .
- Assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) and apoptosis assays (Annexin V/PI staining) to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude batch-dependent impurities .
- Meta-Analysis : Compare data across studies using tools like ChemBL, focusing on shared targets (e.g., EGFR or Aurora kinases) .
Q. How can molecular docking and MD simulations predict binding modes to protein targets?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). Key residues (e.g., Lys721) form hydrogen bonds with the pyrimidine carbonyl .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation : Cross-check with mutagenesis studies (e.g., Ala scanning of predicted interaction sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
